molecular formula C17H15N3O4S B2599871 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886925-43-5

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2599871
CAS No.: 886925-43-5
M. Wt: 357.38
InChI Key: CWOXCSCZJVKCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide” is complex. A similar compound, [Ru (acac) 2 (N- (2-Methylsulfonylphenyl)formamido)], was studied for its solvatochromic properties, which is a correlation between the electronic structure and spectroscopic properties .

Scientific Research Applications

Antibacterial and Anti-Enzymatic Properties

A study by Nafeesa et al. (2017) explored the synthesis of various N-substituted derivatives of 1,3,4-oxadiazole and acetamide, including compounds similar to the chemical structure . These compounds demonstrated notable antibacterial and anti-enzymatic activities, showing potential as inhibitors of certain bacterial strains, including gram-negative and gram-positive bacteria. The study also highlighted their hemolytic activity, providing insights into their cytotoxic behavior (Nafeesa et al., 2017).

Pharmacological Evaluation for Antagonistic Properties

Liao et al. (2000) conducted a pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, compounds structurally related to the chemical of interest. They found that these compounds have high affinity for certain receptors and exhibited notable antagonistic properties in functional in vitro testing. This suggests potential applications in the development of receptor-targeted therapies (Liao et al., 2000).

Synthesis and Evaluation in Cancer Research

Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which bear a resemblance to the given chemical structure. These compounds were found to be potent and selective inhibitors of kidney-type glutaminase (GLS). Their study suggests potential applications in cancer research, particularly in inhibiting the growth of cancer cells (Shukla et al., 2012).

Antimicrobial and Hemolytic Activity

Research by Gul et al. (2017) focused on the synthesis of 1,3,4-oxadiazole compounds, which were evaluated for antimicrobial and hemolytic activity. Their findings indicate that these compounds, structurally related to the chemical , could serve as potential antimicrobial agents, demonstrating effectiveness against various microbial species (Gul et al., 2017).

Inhibition of Carbonic Anhydrases

A study by Carta et al. (2017) on thiazolylsulfonamides, which are structurally related to the chemical compound in focus, revealed their potential as inhibitors of carbonic anhydrases. This enzyme inhibition suggests applications in treating various pathologies, including cancer, obesity, and epilepsy (Carta et al., 2017).

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-25(22,23)14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXCSCZJVKCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.